molecular formula C20H17N7O3 B2496605 3-(3-oxo-3-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one CAS No. 1324205-66-4

3-(3-oxo-3-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one

Cat. No.: B2496605
CAS No.: 1324205-66-4
M. Wt: 403.402
InChI Key: PJFAICYWRAWUTE-UHFFFAOYSA-N
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Description

3-(3-oxo-3-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H17N7O3 and its molecular weight is 403.402. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 3-(3-oxo-3-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one is a complex organic molecule that incorporates several pharmacologically relevant motifs. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

The molecular structure of the compound features:

  • Azetidine ring : Contributes to the biological activity through its ability to interact with various biological targets.
  • Oxadiazole moiety : Known for its broad spectrum of biological activities, including antimicrobial and anticancer effects.
  • Quinazoline core : Often associated with antitumor activity.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of compounds containing the oxadiazole ring. The specific derivatives of 1,3,4-oxadiazole have shown significant antibacterial and antifungal activities. For example:

  • Antibacterial Studies : A study conducted by Dhumal et al. (2016) demonstrated that derivatives of 1,3,4-oxadiazole exhibited strong inhibition against Mycobacterium bovis BCG. The binding affinity of these compounds to mycobacterial enoyl reductase (InhA) was also assessed, indicating their potential as antitubercular agents .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
8aM. bovis0.5 µg/mL
8bM. bovis0.7 µg/mL

Anticancer Activity

The anticancer properties of the compound are particularly noteworthy. In vitro studies using MCF-7 cell lines revealed that certain derivatives showed high cytotoxicity:

Compound% Inhibition at 1 µMReference Drug
AZ-589%Doxorubicin
AZ-994%Doxorubicin

These results suggest that the compound could be a promising candidate for further development in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented extensively. They have been shown to inhibit various inflammatory pathways, making them suitable candidates for treating inflammatory diseases. The exact mechanism involves the modulation of cytokine production and inhibition of pro-inflammatory mediators .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of oxadiazole derivatives and evaluated their activity against various bacterial strains such as S. aureus and E. coli. The results indicated that compounds with specific substituents on the oxadiazole ring exhibited superior antibacterial activity compared to standard antibiotics .
  • Anticancer Evaluation :
    • A recent study synthesized novel azetidinone derivatives and tested their cytotoxicity against cancer cell lines. The results showed that compounds containing the quinazoline scaffold had significant anticancer effects, with some derivatives achieving over 90% inhibition at low concentrations .

Properties

IUPAC Name

3-[3-oxo-3-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O3/c28-17(5-8-26-12-23-15-4-2-1-3-14(15)20(26)29)27-10-13(11-27)19-24-18(25-30-19)16-9-21-6-7-22-16/h1-4,6-7,9,12-13H,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFAICYWRAWUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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